molecular formula C19H17ClFN3O3 B277381 N-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No. B277381
M. Wt: 389.8 g/mol
InChI Key: ZCHDYPVVIIOYDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide, also known as CFMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CFMB is a novel oxadiazole derivative that has been synthesized using a specific method.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. N-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism Of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways in the body. N-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammation process. It has also been found to inhibit the expression of certain cytokines and chemokines that are involved in the immune response.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has also been shown to have anti-tumor effects in cancer cell lines and animal models of cancer. Additionally, N-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

N-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal studies. However, N-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has some limitations, including its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide and its potential applications in this area. Additionally, N-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide may have potential as a therapeutic agent for the treatment of cancer and other inflammatory conditions. Further research is needed to fully explore these potential applications of N-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide.

Synthesis Methods

N-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is synthesized using a specific method that involves the reaction of 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-amine with 3-chloro-4-fluoro benzoyl chloride and 4-aminobutanoic acid. The reaction is carried out in the presence of a base and an organic solvent. The resulting product is then purified using column chromatography to obtain pure N-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide.

properties

Product Name

N-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Molecular Formula

C19H17ClFN3O3

Molecular Weight

389.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

InChI

InChI=1S/C19H17ClFN3O3/c1-26-14-8-5-12(6-9-14)19-23-18(27-24-19)4-2-3-17(25)22-13-7-10-16(21)15(20)11-13/h5-11H,2-4H2,1H3,(H,22,25)

InChI Key

ZCHDYPVVIIOYDJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC(=C(C=C3)F)Cl

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.